N-(1,3-benzothiazol-2-yl)-2-({1-[(4-fluorophenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide
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Overview
Description
N-(1,3-benzothiazol-2-yl)-2-({1-[(4-fluorophenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide is a complex organic compound that features a benzothiazole ring, an indole ring, and a fluorophenyl group. Compounds with such structures are often studied for their potential biological activities and applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzothiazol-2-yl)-2-({1-[(4-fluorophenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Benzothiazole Ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Synthesis of the Indole Ring: The indole ring can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde.
Coupling Reactions: The benzothiazole and indole rings can be coupled using a suitable linker, such as a sulfanylacetamide group, under specific reaction conditions (e.g., using a base like triethylamine and a coupling agent like EDCI).
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic routes to improve yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzothiazol-2-yl)-2-({1-[(4-fluorophenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of N-(1,3-benzothiazol-2-yl)-2-({1-[(4-fluorophenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide depends on its specific biological target. For example, if it acts as an antimicrobial agent, it might inhibit bacterial enzymes or disrupt cell membranes. If it has anticancer properties, it might induce apoptosis or inhibit cell proliferation through specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- **N-(1,3-benzothiazol-2-yl)-2-[1-(phenyl)methyl]indol-3-yl]sulfanylacetamide
- **N-(1,3-benzothiazol-2-yl)-2-[1-(4-chlorophenyl)methyl]indol-3-yl]sulfanylacetamide
Uniqueness
N-(1,3-benzothiazol-2-yl)-2-({1-[(4-fluorophenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-[1-[(4-fluorophenyl)methyl]indol-3-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18FN3OS2/c25-17-11-9-16(10-12-17)13-28-14-22(18-5-1-3-7-20(18)28)30-15-23(29)27-24-26-19-6-2-4-8-21(19)31-24/h1-12,14H,13,15H2,(H,26,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDZDNKKACYJXLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)F)SCC(=O)NC4=NC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18FN3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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